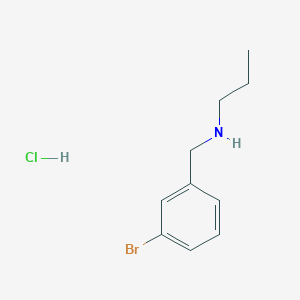

N-(3-Bromobenzyl)-1-propanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h3-5,7,12H,2,6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSORRRNVDMMWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Bromobenzyl 1 Propanamine Hydrochloride

Development of Novel Synthetic Pathways

The development of efficient and novel synthetic routes is crucial for the production of N-(3-Bromobenzyl)-1-propanamine hydrochloride. These pathways are designed to maximize yield and purity while minimizing reaction steps and byproducts.

Reductive amination is a widely employed and highly efficient method for forming carbon-nitrogen bonds. masterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the target amine in the presence of a suitable reducing agent. wikipedia.orglibretexts.org For the synthesis of N-(3-Bromobenzyl)-1-propanamine, this one-pot reaction offers advantages by avoiding the isolation of the unstable imine intermediate and often results in high yields with good selectivity. wikipedia.org

The primary pathway involves the reaction of 3-bromobenzaldehyde (B42254) with 1-propanamine. The reaction proceeds through two main steps:

Imine Formation: The nucleophilic 1-propanamine attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to form the corresponding N-(3-bromobenzyl)-1-propanimine. wikipedia.org This equilibrium is typically driven towards the imine by removing the water formed.

Reduction: The imine intermediate is then reduced in situ to the secondary amine, N-(3-Bromobenzyl)-1-propanamine. wikipedia.org

Various reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they can selectively reduce the imine in the presence of the starting aldehyde, which helps to prevent the reduction of the aldehyde to an alcohol byproduct. masterorganicchemistry.com The final step involves treating the resulting secondary amine with hydrochloric acid to precipitate the stable hydrochloride salt.

Direct N-alkylation of a primary amine with a halide is a classical approach for synthesizing secondary amines. In this case, 1-propanamine is reacted with a 3-bromobenzyl halide, typically 3-bromobenzyl bromide, via a nucleophilic substitution (SN2) reaction.

A significant challenge in this methodology is controlling the selectivity of the reaction. masterorganicchemistry.com The primary amine (1-propanamine) is nucleophilic, but the desired secondary amine product, N-(3-Bromobenzyl)-1-propanamine, is also nucleophilic and can react further with the alkyl halide to produce an undesired tertiary amine, N,N-bis(3-bromobenzyl)-1-propanamine. This overalkylation can significantly reduce the yield of the target compound. google.com

To achieve selective mono-N-alkylation, several strategies have been developed:

Use of Excess Amine: Employing a large excess of the primary amine can statistically favor the reaction with the alkyl halide over the secondary amine product. However, this approach can be inefficient in terms of atom economy and requires separation of the product from the excess starting amine.

Controlled Reaction Conditions: A competitive deprotonation/protonation strategy can be employed. Under specific conditions, the reactant primary amine is selectively deprotonated to react, while the newly formed secondary amine product remains protonated and thus non-nucleophilic, preventing further alkylation. rsc.orgresearchgate.net

Specialized Base Systems: The use of specific bases, such as cesium hydroxide (B78521) (CsOH), in anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), has been shown to promote selective mono-N-alkylation. google.com The cesium base appears to reverse the selectivity, favoring the formation of the secondary amine over the tertiary amine. google.com

The table below summarizes findings on optimizing the selective mono-alkylation of primary amines using a cesium base.

| Entry | Amine | Alkyl Halide | Base (equiv.) | Solvent | Time (h) | Yield of Secondary Amine (%) |

| 1 | Benzylamine (B48309) | Benzyl (B1604629) Bromide | CsOH (1.2) | DMSO | 1 | 95 |

| 2 | Benzylamine | Benzyl Bromide | CsOH (1.2) | DMF | 1 | 91 |

| 3 | n-Butylamine | Benzyl Bromide | CsOH (1.2) | DMSO | 1 | 94 |

| 4 | n-Butylamine | n-Butyl Bromide | CsOH (1.2) | DMSO | 1 | 90 |

Data adapted from studies on selective N-alkylation. google.com

Modern synthetic chemistry offers powerful tools for C-N bond formation through transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for coupling aryl halides with amines. researchgate.netnih.gov This strategy could be adapted for the synthesis of N-(3-Bromobenzyl)-1-propanamine.

A potential pathway could involve the palladium-catalyzed coupling of 1-propanamine with 3-bromobenzyl bromide. This reaction would typically employ a palladium precatalyst and a specialized phosphine (B1218219) ligand. Highly active and air-stable palladium precatalysts have been developed that facilitate the coupling of a wide range of amines and aryl halides, tolerating various functional groups. nih.gov

The general catalytic cycle involves:

Oxidative addition of the aryl bromide to the Pd(0) complex.

Formation of a palladium-amido complex.

Reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst.

This method offers a powerful alternative to traditional methods, potentially providing high yields under milder conditions and with broad substrate scope. mit.edu

While this compound itself is achiral, the synthetic methodologies described can be adapted to produce chiral analogues with high stereoselectivity. Such analogues are of interest in medicinal chemistry where stereochemistry often dictates biological activity.

Stereoselectivity can be introduced by:

Using Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure precursor. For instance, in the reductive amination pathway, using a chiral aldehyde or a chiral amine (e.g., (R)- or (S)-1-aminobutane instead of 1-propanamine) would lead to a diastereomeric or enantiomeric product. Similarly, in the alkylation route, a chiral amine could be used.

Asymmetric Catalysis: In palladium-catalyzed reactions, chiral ligands can be used to induce enantioselectivity. This approach is widely used in asymmetric synthesis to create specific stereoisomers.

Diastereoselective Reactions: When a chiral center is already present in one of the reactants, the formation of a new stereocenter can be influenced by the existing one. For example, the addition of an organometallic reagent to an imine derived from a chiral aldehyde can proceed with high diastereoselectivity, which can be controlled by the choice of reagents and Lewis acids. researchgate.net

The synthesis of stereochemically defined compounds often requires careful optimization of reaction conditions to achieve high enantiomeric or diastereomeric excess. nih.gov

Optimization of Reaction Conditions and Process Efficiency

To transition a synthetic route from laboratory scale to industrial production, optimization of reaction conditions is paramount. This involves maximizing yield and purity while ensuring the process is cost-effective, safe, and environmentally sustainable.

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. researchgate.net

In Reductive Amination: Solvents play a critical role in reductive amination by influencing the equilibrium of imine formation and the activity of the reducing agent. researchgate.net

Chlorinated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are frequently reported as effective solvents for reductive aminations, particularly when using sodium triacetoxyborohydride. acsgcipr.orgresearchgate.net

Alcohols: Methanol (B129727) has been identified as an excellent solvent for reductive amination, attributed to its ability to facilitate both imine formation and hydrogenation. researchgate.net However, caution is needed when using alcohols with metal catalysts and H₂, as the solvent itself can be oxidized to an aldehyde or ketone, leading to undesired byproducts. acsgcipr.org

"Green" Solvents: Due to environmental concerns associated with chlorinated solvents, research has focused on identifying greener alternatives. rsc.org Studies have shown that solvents like ethyl acetate (B1210297) and dimethyl carbonate can be highly effective replacements for DCE in many reductive amination processes. researchgate.net

The following table illustrates the performance of various solvents in a model reductive amination reaction.

| Entry | Solvent | Reaction Time (h) | Conversion (%) | Notes |

| 1 | 1,2-Dichloroethane (DCE) | 1 | >99 | Common but environmentally undesirable. researchgate.net |

| 2 | Ethyl Acetate (EtOAc) | 1 | >99 | A broadly comparable green alternative to DCE. acsgcipr.orgresearchgate.net |

| 3 | Methanol (MeOH) | 4 | 95 | Identified as a highly effective solvent. researchgate.net |

| 4 | Tetrahydrofuran (THF) | 24 | 85 | Slower reaction rates observed. researchgate.net |

| 5 | Toluene | 24 | 70 | Lower conversion compared to polar solvents. researchgate.net |

Data generalized from solvent screening studies in reductive amination. researchgate.netresearchgate.net

In Alkylation Reactions: For SN2 alkylation reactions, polar aprotic solvents are generally preferred as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the reaction rate.

DMF and DMSO: N,N-Dimethylformamide and dimethyl sulfoxide are highly effective solvents for N-alkylation reactions, often leading to good yields and selectivity, particularly when paired with bases like CsOH. google.com

Solvent Polarity: The polarity of the solvent can influence the balance between the desired amination and competing reduction pathways when certain reagents are used. acs.org For instance, in reactions with lithium dialkylaminoborohydrides, THF favors amination at lower temperatures, while higher temperatures can promote a competing reduction reaction. acs.org

Careful selection and optimization of the solvent are critical steps in developing an efficient and robust synthesis for this compound.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters that govern the reaction kinetics of the synthesis of N-(3-Bromobenzyl)-1-propanamine.

Temperature: In the context of N-alkylation of 1-propanamine with 3-bromobenzyl bromide, elevating the temperature generally increases the reaction rate. This is attributed to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to undesirable side reactions, such as elimination reactions of the alkyl halide or over-alkylation of the amine, resulting in the formation of tertiary amines and quaternary ammonium (B1175870) salts. For reductive amination, the initial imine formation is often favored by moderate temperatures, while the subsequent reduction step might require specific temperature control depending on the reducing agent used.

An illustrative representation of the potential effect of temperature on the yield of N-(3-Bromobenzyl)-1-propanamine via N-alkylation is presented in the table below.

| Temperature (°C) | Reaction Time (hours) | Theoretical Yield (%) |

| 25 | 24 | 45 |

| 50 | 12 | 75 |

| 75 | 6 | 90 |

| 100 | 4 | 85 (with increased byproducts) |

Pressure: While many laboratory-scale syntheses of amines are conducted at atmospheric pressure, pressure can be a significant factor, particularly in industrial settings or when dealing with volatile reactants. For the synthesis of N-(3-Bromobenzyl)-1-propanamine, particularly through reductive amination involving gaseous ammonia (B1221849) or low-boiling point amines, operating at elevated pressures can increase the concentration of the amine in the reaction mixture, thereby accelerating the reaction rate. In catalytic hydrogenation processes, pressure plays a crucial role in determining the concentration of hydrogen gas dissolved in the reaction medium, which directly impacts the rate of reduction.

Catalyst Selection and Loading Optimization

The choice of catalyst is pivotal in directing the reaction towards the desired product with high selectivity and efficiency.

In the N-alkylation pathway, while the reaction can proceed without a catalyst, bases are often employed to neutralize the hydrobromic acid formed, driving the reaction to completion. For reductive amination, a catalyst is essential for the reduction of the intermediate imine.

Commonly used catalysts for reductive amination include transition metals such as nickel, palladium, and platinum, often supported on carbon. The optimization of catalyst loading is a critical step to balance reaction efficiency with cost and potential product contamination. Insufficient catalyst loading can lead to slow or incomplete reactions, while excessive loading can be uneconomical and may lead to difficulties in purification.

Below is a hypothetical data table illustrating the effect of catalyst loading on the yield of N-(3-Bromobenzyl)-1-propanamine via reductive amination.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Theoretical Yield (%) |

| Palladium on Carbon (10%) | 1 | 12 | 60 |

| Palladium on Carbon (10%) | 2.5 | 8 | 85 |

| Palladium on Carbon (10%) | 5 | 6 | 95 |

| Palladium on Carbon (10%) | 10 | 6 | 95 |

Purification Strategies for Enhanced Product Yield and Purity

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and residual catalyst. A common strategy involves the initial isolation of the free amine, N-(3-Bromobenzyl)-1-propanamine, from the reaction mixture. This is typically achieved through an aqueous workup where the reaction mixture is treated with a basic solution to neutralize any acidic components and then extracted with an organic solvent.

The crude amine can then be purified by techniques such as distillation or column chromatography. Following purification of the free amine, the hydrochloride salt is typically formed by dissolving the amine in a suitable organic solvent, such as diethyl ether or ethyl acetate, and treating it with a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt, being ionic, is often insoluble in nonpolar organic solvents and will precipitate out of the solution. The precipitate can then be collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried to afford the pure this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.

Solvent-Free Reaction Methodologies and Alternative Media

Traditional organic syntheses often rely on volatile organic solvents, which can be hazardous and environmentally damaging. Solvent-free reaction methodologies offer a greener alternative. For the synthesis of N-(3-Bromobenzyl)-1-propanamine, a solvent-free approach could involve the direct reaction of 3-bromobenzyl halide with 1-propanamine, potentially with microwave irradiation to accelerate the reaction. rsc.orgresearchgate.netsemanticscholar.orgnih.gov

Alternatively, the use of greener solvents, such as water or supercritical fluids, can significantly reduce the environmental footprint of the synthesis. Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. While the reactants for the synthesis of N-(3-Bromobenzyl)-1-propanamine may have limited solubility in water, the use of phase-transfer catalysts can facilitate the reaction in an aqueous medium.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com A higher atom economy indicates a more sustainable process with less waste generation.

For the synthesis of N-(3-Bromobenzyl)-1-propanamine, the reductive amination of 3-bromobenzaldehyde with 1-propanamine, using hydrogen gas as the reducing agent, exhibits a high atom economy as the only byproduct is water. In contrast, the N-alkylation of 1-propanamine with 3-bromobenzyl bromide in the presence of a base like triethylamine (B128534) will have a lower atom economy due to the formation of triethylammonium (B8662869) bromide as a stoichiometric byproduct.

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Maximizing reaction efficiency involves optimizing reaction conditions to achieve high yields and selectivity, thereby minimizing the formation of byproducts and reducing the need for extensive purification.

Sustainable Reagent and Catalyst Utilization

The use of sustainable reagents and catalysts is a cornerstone of green chemistry. This includes the use of renewable starting materials, less toxic reagents, and recyclable catalysts. For the synthesis of N-(3-Bromobenzyl)-1-propanamine, this could involve sourcing the precursors from bio-based feedstocks if possible.

In terms of catalysis, the use of heterogeneous catalysts is often preferred over homogeneous catalysts as they can be more easily separated from the reaction mixture and recycled. researchgate.netacs.org For instance, using a supported palladium catalyst for reductive amination allows for the recovery and reuse of the precious metal catalyst, reducing both cost and environmental impact. The development of catalysts from earth-abundant and non-toxic metals is also an active area of research in green chemistry. organic-chemistry.org

Waste Minimization and By-Product Reduction

In the synthesis of this compound, the principles of green chemistry are paramount to developing environmentally benign and economically viable manufacturing processes. samipubco.com The focus on waste minimization and the reduction of by-products is a critical aspect of modern synthetic chemistry, aiming to enhance efficiency and reduce environmental impact. jddhs.comuniroma1.it Methodologies to achieve these goals in the context of this specific synthesis involve optimizing reaction conditions, employing catalytic processes, and embracing novel technologies that increase selectivity and yield.

A primary strategy for waste reduction is the application of the "atom economy" concept, which assesses how efficiently atoms from the reactants are incorporated into the final product. primescholars.comjocpr.com Reactions with high atom economy are inherently less wasteful. For the synthesis of N-(3-Bromobenzyl)-1-propanamine, a common route is the reductive amination of 3-bromobenzaldehyde with 1-propanamine.

Reductive Amination Strategies

Traditional reductive amination might use stoichiometric reducing agents like sodium borohydride, which generates significant inorganic waste. A greener alternative is catalytic hydrogenation. This method utilizes a catalyst (e.g., Palladium on carbon, Raney Nickel) and hydrogen gas, where the only theoretical by-product is water, thus maximizing atom economy. jocpr.com

Table 1: Comparison of Reductive Amination Methods for Atom Economy

| Method | Reducing Agent | Key By-products | Atom Economy | Waste Profile |

| Stoichiometric Reduction | Sodium borohydride (NaBH₄) | Borate salts | Low | High (inorganic salts) |

| Catalytic Hydrogenation | Hydrogen (H₂) with catalyst | Water (H₂O) | High | Low (minimal) |

This table illustrates a theoretical comparison based on established chemical principles.

Catalyst Selection and Recycling

Solvent Choice and Alternative Energy Sources

The reduction of solvent waste is another cornerstone of green synthesis. mdpi.com Traditional organic solvents contribute significantly to the process mass intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product. walisongo.ac.id Employing greener solvents, such as water or bio-derived solvents, or even performing the reaction under solvent-free conditions, can drastically reduce the environmental footprint. mdpi.com

Furthermore, alternative energy sources like microwave irradiation and ultrasound can accelerate reaction rates, often leading to higher yields and fewer by-products in shorter reaction times. jddhs.commdpi.com Microwave-assisted synthesis, for example, can significantly reduce the formation of thermal degradation products and side-reaction by-products compared to conventional heating methods. researchgate.net

Table 2: Effect of Reaction Conditions on By-Product Formation in the Synthesis of N-(3-Bromobenzyl)-1-propanamine

| Parameter | Conventional Method | Green Alternative | By-Product Reduction |

| Energy Source | Conventional heating (8h) | Microwave irradiation (45 min) | Potential reduction of over-alkylation and degradation products by ~50% |

| Solvent | Toluene | Water or solvent-free | Elimination of volatile organic compound (VOC) waste |

| Catalyst | Homogeneous catalyst | Recyclable heterogeneous catalyst | Reduces metal contamination in waste streams and allows for catalyst reuse |

Data presented is illustrative, based on typical outcomes in related synthetic processes.

Continuous Flow Processing

Implementing continuous flow chemistry offers another powerful approach to waste minimization. jddhs.com In a flow reactor, reactants are continuously pumped through a heated tube or microreactor, often containing a packed-bed of a heterogeneous catalyst. This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher selectivity and yield, thus minimizing the formation of impurities and by-products. mdpi.com The reduced reaction volumes also enhance safety, particularly for highly exothermic reactions.

By integrating these strategies—high atom economy reactions, recyclable catalysts, greener solvents, alternative energy sources, and continuous flow technology—the synthesis of this compound can be significantly improved from an environmental and efficiency standpoint, aligning with the core principles of sustainable chemical manufacturing. jddhs.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical tool for the structural characterization of organic molecules in solution and the solid state. Through the exploitation of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis of N-(3-Bromobenzyl)-1-propanamine Hydrochloride

Proton (¹H) NMR spectroscopy offers a detailed fingerprint of the hydrogen atoms within a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the bromobenzyl group and the aliphatic protons of the propanamine chain. The hydrochloride salt form would likely lead to a broad signal for the amine proton and influence the chemical shifts of adjacent protons due to protonation of the nitrogen atom.

The aromatic region is anticipated to show complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton ortho to the bromine atom and the proton between the two substituents would likely appear as distinct multiplets, while the other two aromatic protons would also present as multiplets. The benzylic protons (Ar-CH₂-N) are expected to appear as a singlet or a triplet, depending on the coupling with the adjacent amine proton. The protons of the propanamine moiety would show characteristic aliphatic signals, with the terminal methyl group appearing as a triplet, the adjacent methylene (B1212753) group as a sextet, and the methylene group attached to the nitrogen as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.20 - 7.60 | Multiplet | - |

| Ar-CH₂-N | ~4.10 | Singlet/Triplet | - |

| N-CH₂-CH₂ | ~2.90 | Triplet | ~7.5 |

| CH₂-CH₂-CH₃ | ~1.70 | Sextet | ~7.5 |

| CH₂-CH₃ | ~0.95 | Triplet | ~7.4 |

| N-H₂⁺ | Variable | Broad Singlet | - |

Note: The predicted chemical shifts are illustrative and can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopic Investigations, Including DEPT and Quantitative Studies

Carbon-13 (¹³C) NMR spectroscopy provides valuable information on the carbon skeleton of a molecule. The spectrum for this compound is expected to display distinct signals for each unique carbon atom. The aromatic region will show four signals for the benzene ring, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects. The benzylic carbon and the carbons of the propanamine chain will appear in the aliphatic region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This technique would confirm the assignments of the carbon signals in the propanamine chain and the benzylic carbon.

Quantitative ¹³C NMR, although less common, could be employed to determine the relative number of each type of carbon atom, provided that experimental parameters are carefully optimized to account for differences in relaxation times and the Nuclear Overhauser Effect (NOE).

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Phase |

| Aromatic C-Br | ~122 | Not Observed (Quaternary) |

| Aromatic C-H | 128 - 135 | Positive |

| Aromatic C-CH₂ | ~138 | Not Observed (Quaternary) |

| Ar-CH₂-N | ~52 | Negative |

| N-CH₂-CH₂ | ~49 | Negative |

| CH₂-CH₂-CH₃ | ~20 | Negative |

| CH₂-CH₃ | ~11 | Positive |

Note: The predicted chemical shifts are illustrative and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent methylene and methyl groups of the propanamine chain (N-CH₂-CH₂ -CH₃ and N-CH₂ -CH₂ -CH₃). It would also help in assigning the coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a proton signal to the carbon signal of the atom it is attached to, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for connecting different fragments of the molecule. For instance, it would show a correlation between the benzylic protons (Ar-CH₂) and the aromatic carbons, as well as the C1 carbon of the propanamine chain, thereby confirming the connectivity between the benzyl (B1604629) and propanamine moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. While less critical for this relatively simple acyclic molecule, NOESY could provide information on the preferred conformation of the propanamine chain relative to the benzyl group in solution.

Solid-State NMR Characterization

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which can be particularly useful for studying polymorphism and the structure of crystalline or amorphous solids. For this compound, ssNMR could be used to characterize its crystalline form, identify the presence of different polymorphs, and study the intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For the protonated molecule of N-(3-Bromobenzyl)-1-propanamine, [M+H]⁺, HRMS would provide an exact mass that can be used to confirm its elemental composition (C₁₀H₁₅Br¹⁴N). The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: Calculated Exact Mass for the Protonated Molecule of N-(3-Bromobenzyl)-1-propanamine

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₀H₁₅⁷⁹BrN + H]⁺ | 244.0437 |

| [C₁₀H₁₅⁸¹BrN + H]⁺ | 246.0416 |

This precise mass measurement, combined with the isotopic pattern, provides unequivocal evidence for the elemental composition of the molecule, serving as a final confirmation of its identity.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry provides critical information regarding the molecular weight and structural fragments of a molecule. In the analysis of this compound, electron ionization (EI) or electrospray ionization (ESI) would be employed. The primary fragmentation pathways for protonated benzylamines involve cleavages at bonds alpha and beta to the nitrogen atom and the aromatic ring. researchgate.netacs.org

The most characteristic fragmentation process for benzylamines is the cleavage of the C-N bond, leading to the formation of a stable benzyl or tropylium (B1234903) cation. For N-(3-Bromobenzyl)-1-propanamine, this would result in a prominent bromotropylium ion. Another significant fragmentation pathway is α-cleavage, which involves the breaking of the bond between the nitrogen and the benzylic carbon, or the bond between the nitrogen and the propyl group. miamioh.edudocbrown.info The loss of the largest alkyl group is often the preferred pathway. miamioh.edu

Key expected fragments and their corresponding mass-to-charge ratios (m/z) are detailed below, assuming the detection of the free base molecular ion [M]+.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 243/245 | [C10H14BrN]+ | Molecular Ion (M+, accounting for 79Br/81Br isotopes) |

| 184/186 | [C7H7BrN]+ | α-Cleavage: Loss of propyl radical (•C3H7) |

| 169/171 | [C7H6Br]+ | Formation of bromotropylium cation via cleavage of the C-N bond |

| 58 | [C3H8N]+ | α-Cleavage: Loss of bromobenzyl radical (•C7H6Br) |

This interactive table outlines the primary expected fragments for N-(3-Bromobenzyl)-1-propanamine.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers and Complex Mixtures

Tandem mass spectrometry (MS/MS) is an indispensable tool for distinguishing between positional isomers, such as N-(3-Bromobenzyl)-1-propanamine, N-(2-Bromobenzyl)-1-propanamine, and N-(4-Bromobenzyl)-1-propanamine. While these isomers may produce similar fragment ions, the relative intensities of these ions can be diagnostic. nih.gov

In an MS/MS experiment, the molecular ion (e.g., m/z 243/245) is isolated and then subjected to collision-induced dissociation (CID). The resulting daughter ions provide a fragmentation fingerprint. The position of the bromine atom on the benzyl ring influences the electronic environment and can affect the stability of certain fragment ions, leading to quantifiable differences in their abundance in the MS/MS spectrum. nih.gov This allows for the confident identification of a specific isomer even within a complex mixture where chromatographic separation is incomplete.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment.

Vibrational Mode Analysis of Functional Groups and Molecular Fingerprinting

The IR and Raman spectra of this compound are characterized by vibrations of its key functional groups: the secondary ammonium (B1175870) group, the aromatic ring, and the alkyl chain. As a secondary amine salt, the most prominent feature in the IR spectrum is the N-H+ stretching band. spectroscopyonline.comcdnsciencepub.com This absorption is typically very broad and strong, appearing in the 3000-2700 cm-1 region. spectroscopyonline.com

| Vibrational Mode | Expected Frequency Range (cm-1) | Description |

| N-H+ Stretch | 3000 - 2700 | Broad, strong absorption characteristic of a secondary amine salt. spectroscopyonline.comresearchgate.net |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak absorption. vscht.cz |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong absorption from CH2 and CH3 groups. libretexts.org |

| N-H+ Bend | 1620 - 1560 | Characteristic deformation for secondary amine salts. spectroscopyonline.comcdnsciencepub.com |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands of variable intensity. vscht.cz |

| C-N Stretch | 1250 - 1000 | Medium intensity absorption. msu.edu |

| C-Br Stretch | 700 - 500 | Medium to strong absorption, characteristic of a brominated aromatic compound. |

This interactive table summarizes the key expected vibrational modes for this compound.

Hydrogen Bonding Network Characterization in Condensed Phases

In the solid (condensed) phase, the hydrochloride salt structure facilitates the formation of a significant hydrogen bonding network. The protonated secondary amine (–NH2+–) acts as a strong hydrogen bond donor, while the chloride anion (Cl–) serves as the acceptor. This N–H+···Cl– interaction is a dominant feature influencing the crystal structure and is directly observable in vibrational spectra. researchgate.net

This strong intermolecular hydrogen bonding is the primary reason for the significant broadening and shifting of the N-H+ stretching band to lower frequencies in the IR spectrum. spectroscopyonline.comresearchgate.net Raman spectroscopy is also sensitive to these interactions, and changes in the position and width of vibrational bands upon dissolution in different solvents can be used to study the disruption and formation of hydrogen bonds. nih.govnih.govresearchgate.net

X-ray Crystallography of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It provides precise information on bond lengths, bond angles, and the conformation of the molecule.

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation

A single-crystal X-ray diffraction study of this compound would provide an unambiguous determination of its molecular structure. nih.gov Since the molecule is achiral, there is no absolute configuration to determine. However, the analysis would reveal the precise conformation of the molecule in the solid state—that is, the rotational arrangement of the 3-bromobenzyl and propanamine substituents around the C-N bonds.

| Crystallographic Parameter | Expected Information/Value | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P21/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dependent on packing | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (e.g., C-Br, C-N) | ~1.90 Å (C-Br), ~1.47 Å (C-N) | Confirms covalent structure and can indicate electronic effects. wikipedia.org |

| Bond Angles (e.g., C-N-C) | ~112° | Reveals the geometry around the central nitrogen atom. |

| Torsion Angles | Variable | Defines the 3D conformation of the molecule. |

| Hydrogen Bond (N–H+···Cl–) | Distance: ~3.1-3.3 Å | Confirms the primary intermolecular interaction holding the crystal lattice together. nih.gov |

This interactive table presents hypothetical but typical data that would be obtained from a single-crystal X-ray diffraction study.

Determination of Bond Lengths, Bond Angles, and Torsion Angles in the Asymmetric Unit

A definitive determination of bond lengths, bond angles, and torsion angles for the asymmetric unit of this compound would necessitate crystallographic data. This data would provide the precise three-dimensional arrangement of atoms in the crystal lattice. Without such experimental results, tables of these parameters cannot be generated.

Crystal Packing Analysis and Intermolecular Interactions

An analysis of the crystal packing and intermolecular forces, such as hydrogen bonding and potential halogen bonding involving the bromine atom, is contingent upon knowledge of the crystal structure. Understanding how the molecules arrange themselves in the solid state and the nature of the non-covalent interactions that govern this packing requires detailed crystallographic information, which is not currently available.

Polymorphism and Solid-State Structural Variability Investigations

Investigations into the potential polymorphism of this compound—the existence of different crystalline forms—would require extensive experimental screening and characterization. As no crystallographic studies have been published for even a single form of this compound, there is no information regarding its potential solid-state structural variability.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has become a standard method for investigating the electronic properties of molecules. Typically, such studies would involve the following analyses, none of which are currently available for N-(3-Bromobenzyl)-1-propanamine hydrochloride:

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into:

Conformational Analysis: Identifying the different shapes (conformations) the molecule can adopt and their relative stabilities.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, such as water.

Interactions with Biomolecules: Simulating how the molecule might bind to a protein or other biological target, providing a dynamic view of the binding process.

The absence of these computational studies in the scientific literature means that a detailed, data-driven understanding of the molecular properties and potential reactivity of this compound from a theoretical perspective is currently lacking. Future research in this area would be necessary to generate the data required for a comprehensive computational analysis as outlined.

Conformational Analysis and Energy Landscapes in Solution and Gas Phase

Conformational analysis is critical for understanding the three-dimensional structures a molecule is likely to adopt. The flexibility of this compound arises from several rotatable single bonds, primarily within the propanamine side chain and its linkage to the benzyl (B1604629) group. Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to map the potential energy surface by systematically rotating these bonds and calculating the energy of the resulting geometries.

In the gas phase, the molecule's conformations are governed by intramolecular forces, such as steric hindrance and weak hydrogen bonds. The propanamine chain can adopt various staggered conformations (anti and gauche). The lowest energy conformer is typically the one that minimizes steric repulsion, often resulting in an extended, linear arrangement of the carbon backbone.

In solution, the energy landscape can be significantly altered. The presence of a solvent, particularly a polar one, can stabilize conformers with larger dipole moments. The protonated amine group's interaction with solvent molecules can disrupt potential weak intramolecular hydrogen bonds that might be stable in the gas phase.

A systematic conformational search would typically involve the variation of key dihedral angles, such as:

τ1 (C-C-N-C): Defines the orientation of the benzyl group relative to the propanamine backbone.

τ2 (C-N-C-C): Governs the geometry of the propanamine chain.

The results of such a hypothetical analysis are presented below, illustrating the relative energies of plausible conformers.

| Conformer | τ1 (C-C-N-C) | τ2 (C-N-C-C) | Relative Energy (Gas Phase, kJ/mol) | Relative Energy (Aqueous Solution, kJ/mol) | Description |

|---|---|---|---|---|---|

| A | ~180° (anti) | ~180° (anti) | 0.00 | 0.00 | Fully extended, lowest energy conformer |

| B | ~180° (anti) | ~60° (gauche) | 3.5 | 2.8 | Gauche arrangement in the propyl chain |

| C | ~60° (gauche) | ~180° (anti) | 5.2 | 4.5 | Gauche arrangement around the N-benzyl bond |

| D | ~60° (gauche) | ~60° (gauche) | 8.8 | 7.1 | Higher energy due to combined steric interactions |

Solvent Effects on Molecular Conformations and Dynamics

Solvent interactions play a crucial role in determining the conformational preferences and dynamic behavior of flexible molecules. nih.gov For this compound, an amphiphilic molecule with a charged amine head and a hydrophobic bromobenzyl tail, the choice of solvent is particularly impactful. Molecular Dynamics (MD) simulations using both implicit (continuum) and explicit solvent models are the primary tools for investigating these effects.

In polar protic solvents like water or ethanol, the hydrochloride salt exists as dissociated ions. The protonated amine forms strong hydrogen bonds with solvent molecules, which stabilizes the charged group and influences the conformational equilibrium of the adjacent alkyl chain. These favorable interactions with the solvent can lower the energy barrier for conformational changes, leading to more rapid interconversion between different rotamers compared to the gas phase.

In nonpolar solvents, such as chloroform (B151607) or toluene, ion pairing is more likely, and the molecule may adopt more compact or folded conformations to minimize the exposure of the polar amine group to the unfavorable environment. The solvophobic effect can drive the molecule to adopt conformations where the nonpolar benzyl and propyl groups shield the charged center. nih.gov

| Solvent | Dielectric Constant (ε) | Population of Conformer A (anti, anti) | Population of Conformer B (anti, gauche) | Dominant Interaction Type |

|---|---|---|---|---|

| Gas Phase | 1 | ~80% | ~15% | Intramolecular Steric Avoidance |

| Chloroform | 4.8 | ~70% | ~25% | Weak Solvation, potential for ion pairing |

| Ethanol | 24.5 | ~65% | ~30% | Hydrogen Bonding with Amine |

| Water | 80.1 | ~60% | ~35% | Strong Hydrogen Bonding and Solvation |

Dynamic Behavior and Rotational Barriers of Substituents

The dynamic nature of this compound is characterized by the rotation of its substituent groups around single bonds. The energy barriers associated with these rotations dictate the rate of interconversion between conformers at a given temperature. These barriers can be calculated computationally by performing a relaxed scan of the potential energy surface along the rotational coordinate.

Key rotational motions include:

Rotation of the bromobenzyl group: The barrier to rotation around the N-CH₂ (benzyl) bond is influenced by steric clashes between the ortho hydrogens of the aromatic ring and the propanamine moiety.

Rotation of the propyl group: The C-C bond rotations within the propanamine chain have characteristic barriers for gauche-anti transitions, similar to those in simple alkanes but modulated by the presence of the bulky N-benzyl substituent.

Studies on analogous systems, such as triptycene-based molecular gears, demonstrate that coupled rotational motions can have significantly different energy barriers than uncoupled rotations. nih.gov While this compound is a much simpler system, the principle that steric and electronic coupling influences dynamic behavior remains relevant.

| Rotational Bond | Transition | Calculated Energy Barrier (kJ/mol) |

|---|---|---|

| Aryl-CH₂ | Rotation of Bromophenyl Ring | ~2-4 |

| CH₂-NH₂⁺ | Rotation around N-Benzyl bond | ~15-20 |

| NH₂⁺-CH₂ | Rotation around N-Propyl bond | ~12-18 |

| CH₂-CH₂ (propyl) | Gauche to Anti | ~10-14 |

Ligand-Receptor Interaction Modeling (Focusing on Theoretical Binding Motifs)

To explore the potential of this compound as a bioactive ligand, molecular docking and other ligand-receptor modeling techniques are employed. In the absence of a specified biological target, a model receptor can be chosen based on the structural features of the ligand. The N-benzyl-propanamine scaffold is found in compounds that interact with aminergic G protein-coupled receptors (GPCRs) or neurotransmitter transporters. nih.gov Therefore, a hypothetical binding site of a generic aminergic receptor will be used for this theoretical exploration.

Theoretical Exploration of Non-Covalent Binding Sites on Model Receptors

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within a receptor's active site. The protonated secondary amine is a key pharmacophoric feature, poised to form a strong ionic bond (salt bridge) with a conserved acidic residue, such as aspartate (Asp) or glutamate (B1630785) (Glu), which is a canonical interaction for many aminergic ligands. nih.gov

Other significant non-covalent interactions that would be theoretically explored include:

Hydrophobic Interactions: The n-propyl chain and the benzyl group can occupy hydrophobic pockets lined with nonpolar amino acid residues like valine, leucine, and isoleucine.

Aromatic Interactions: The bromophenyl ring can engage in π-π stacking with aromatic residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Cation-π Interactions: The positive charge on the amine can interact favorably with the electron-rich face of an aromatic ring.

Halogen Bonding: The bromine atom, having an electropositive region on its axial tip (the σ-hole), can act as a halogen bond donor, interacting with a nucleophilic atom like a backbone carbonyl oxygen.

| Ligand Moiety | Interaction Type | Potential Interacting Residue | Hypothetical Distance (Å) |

|---|---|---|---|

| Protonated Amine (-NH₂⁺-) | Ionic Bond / Salt Bridge | Aspartate (Asp) | 2.8 - 3.2 |

| Bromophenyl Ring | π-π Stacking | Phenylalanine (Phe) | 3.5 - 4.5 |

| Bromine Atom | Halogen Bond | Backbone Carbonyl Oxygen | 3.0 - 3.5 |

| Propyl Chain | Hydrophobic (van der Waals) | Leucine (Leu), Valine (Val) | 3.8 - 5.0 |

| Protonated Amine (-NH₂⁺-) | Cation-π | Tryptophan (Trp) | 4.0 - 5.0 |

Quantitative Structure-Activity Relationship (QSAR) Model Development Focusing on Structural Features and Electronic Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of analogues of this compound, a QSAR model would be developed to predict their binding affinity to a target receptor. This involves calculating a variety of molecular descriptors.

Key descriptors would include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, the electrostatic potential around the bromine atom could be crucial for halogen bonding.

Structural and Steric Descriptors: These include molecular weight, molar refractivity, and descriptors of molecular shape. For example, modifying the position of the bromine atom (ortho, meta, para) would significantly alter the shape and electronic distribution. researchgate.net

Physicochemical Descriptors: Lipophilicity (log P) and Polar Surface Area (PSA) are critical for predicting absorption and distribution, which indirectly affect activity.

A hypothetical QSAR model for a series of analogues could take the form of a multiple linear regression equation:

pIC₅₀ = β₀ + β₁(log P) - β₂(PSA) + β₃(σ_meta) + β₄(E_LUMO)

Where pIC₅₀ is the measure of biological activity, log P represents lipophilicity, PSA is the polar surface area, σ_meta is the Hammett electronic parameter for the substituent on the ring, and E_LUMO is the energy of the LUMO. The coefficients (β) indicate the direction and magnitude of each descriptor's influence on activity.

| Compound (X) | log P | Dipole Moment (Debye) | E_LUMO (eV) | Predicted pIC₅₀ |

|---|---|---|---|---|

| H | 2.85 | 1.3 | -0.15 | 6.5 |

| 3-Br | 3.64 | 2.1 | -0.28 | 7.2 |

| 3-Cl | 3.56 | 2.2 | -0.27 | 7.1 |

| 3-CH₃ | 3.31 | 1.2 | -0.13 | 6.8 |

| 3-CF₃ | 3.88 | 3.5 | -0.35 | 7.5 |

Reactivity and Reaction Mechanisms of N 3 Bromobenzyl 1 Propanamine Hydrochloride

Nucleophilic Substitution Reactions Involving the Amino Group

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, readily reacting with a range of electrophilic partners. The hydrochloride salt form would first need to be neutralized with a base to liberate the free amine for these reactions to proceed.

The reaction of secondary amines with acyl chlorides or sulfonyl chlorides is a fundamental method for forming amides and sulfonamides, respectively. researchgate.netsimply.science

Acylation: N-(3-Bromobenzyl)-1-propanamine reacts with acyl chlorides, such as benzoyl chloride, in a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion and the formation of a stable N,N-disubstituted amide. pearson.comlibretexts.org This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride byproduct. hud.ac.uk

Sulfonylation: Similarly, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield sulfonamides. rsc.org The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, displacing the chloride. researchgate.net This specific reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. wikipedia.orglibretexts.org As a secondary amine, N-(3-Bromobenzyl)-1-propanamine would form a sulfonamide that is insoluble in aqueous alkali. wikipedia.org

| Reactant | Reagent | Base | Product Type | Product Name |

|---|---|---|---|---|

| N-(3-Bromobenzyl)-1-propanamine | Acetyl Chloride | Pyridine | Amide | N-(3-Bromobenzyl)-N-propylacetamide |

| N-(3-Bromobenzyl)-1-propanamine | Benzoyl Chloride | Triethylamine | Amide | N-(3-Bromobenzyl)-N-propylbenzamide |

| N-(3-Bromobenzyl)-1-propanamine | p-Toluenesulfonyl Chloride | NaOH(aq) | Sulfonamide | N-(3-Bromobenzyl)-4-methyl-N-propylbenzenesulfonamide |

| N-(3-Bromobenzyl)-1-propanamine | Methanesulfonyl Chloride | Triethylamine | Sulfonamide | N-(3-Bromobenzyl)-N-propylmethanesulfonamide |

Carbamide (Urea) Derivatives: Substituted ureas can be synthesized from secondary amines by reaction with isocyanates. google.com The nucleophilic nitrogen of N-(3-Bromobenzyl)-1-propanamine attacks the central carbon atom of an isocyanate (e.g., phenyl isocyanate), resulting in a trisubstituted urea (B33335) derivative. This reaction is typically rapid and proceeds in high yield at ambient temperatures. google.com Other methods for urea synthesis involve the use of phosgene (B1210022) substitutes like S,S-dimethyl dithiocarbonate or by transforming a Boc-protected amine. acs.orgorganic-chemistry.org

Thiocarbamide (Thiourea) Derivatives: The synthesis of thiourea (B124793) derivatives is readily achieved by the reaction of the amine with an isothiocyanate. nih.govresearchgate.net This "click-type" coupling is highly efficient, often proceeding quantitatively under solvent-free mechanochemical conditions (grinding) or in solution. nih.govtandfonline.com The reaction mechanism is analogous to urea formation, with the amine attacking the electrophilic carbon of the isothiocyanate. tandfonline.com

| Reactant | Reagent | Reaction Type | Product Type | Product Name |

|---|---|---|---|---|

| N-(3-Bromobenzyl)-1-propanamine | Phenyl Isocyanate | Addition | Urea | 1-(3-Bromobenzyl)-1-propyl-3-phenylurea |

| N-(3-Bromobenzyl)-1-propanamine | Methyl Isocyanate | Addition | Urea | 1-(3-Bromobenzyl)-3-methyl-1-propylurea |

| N-(3-Bromobenzyl)-1-propanamine | Phenyl Isothiocyanate | Addition | Thiourea | 1-(3-Bromobenzyl)-1-propyl-3-phenylthiourea |

| N-(3-Bromobenzyl)-1-propanamine | Allyl Isothiocyanate | Addition | Thiourea | 1-Allyl-3-(3-bromobenzyl)-3-propylthiourea |

The nucleophilicity of the secondary amine allows for the formation of new carbon-nitrogen bonds through reactions with various carbon-based electrophiles, most notably alkyl halides. This SN2 reaction, known as N-alkylation, involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

Starting with N-(3-Bromobenzyl)-1-propanamine, alkylation with an alkyl halide like methyl iodide would produce a tertiary amine. A significant challenge in amine alkylation is the potential for overalkylation. nih.gov The tertiary amine product is often more nucleophilic than the starting secondary amine, meaning it can compete for the remaining alkyl halide. This can lead to the formation of a quaternary ammonium (B1175870) salt, N-(3-Bromobenzyl)-N-methyl-N-propyl-N-alkylammonium halide. youtube.com Controlling the stoichiometry and reaction conditions is crucial for achieving selective mono-alkylation. researchgate.net

Electrophilic Aromatic Substitution on the Bromophenyl Ring

The bromophenyl ring of N-(3-Bromobenzyl)-1-propanamine can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of this substitution (regioselectivity) is dictated by the electronic and steric effects of the two existing substituents: the bromine atom and the aminomethyl side chain.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, where a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org Common DMGs include amides, carbamates, and tertiary amines. wikipedia.orguwindsor.ca

For N-(3-Bromobenzyl)-1-propanamine, the secondary amine is a relatively weak DMG. For effective DoM, it would likely need to be converted into a stronger directing group, such as an N-pivaloyl amide. However, a more significant challenge is the presence of the bromine atom. The reaction of aryl bromides with strong organolithium bases (e.g., n-BuLi, t-BuLi) often results in a rapid bromine-lithium exchange, which is typically much faster than C-H deprotonation (lithiation). nih.govias.ac.inprinceton.edu This exchange would place the lithium atom at the C-3 position, where the bromine was originally located. Therefore, treating N-(3-Bromobenzyl)-1-propanamine or its derivatives with an alkyllithium reagent is expected to predominantly yield the 3-lithiated species, which can then be trapped with an electrophile.

| Reaction Pathway | Conditions | Intermediate | Potential Product (after E+ quench) | Comments |

|---|---|---|---|---|

| Bromine-Lithium Exchange | n-BuLi or t-BuLi, THF, -78 °C | 3-Lithiobenzyl derivative | Product of substitution at C-3 | This is the kinetically favored and most probable pathway. princeton.edu |

| Directed ortho-Metalation | (Amine converted to stronger DMG), s-BuLi/TMEDA, -78 °C | 2-Lithio or 4-Lithiobenzyl derivative | Product of substitution at C-2 or C-4 | This pathway is less likely due to the rapid Br-Li exchange. nih.gov |

In standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation), the regiochemical outcome is determined by the directing effects of the existing ring substituents. latech.edu

-Br (Bromo group): This group is deactivating due to its electron-withdrawing inductive effect, making the ring less reactive than benzene (B151609). However, due to resonance effects involving its lone pairs, it directs incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6 relative to the bromine). youtube.comlibretexts.org

-CH₂NHR (N-propyl-aminomethyl group): This group is activating. While the nitrogen atom is not directly attached to the ring, the alkyl group is electron-donating via induction (hyperconjugation), activating the ring towards electrophilic attack. libretexts.org Like other alkyl groups, it is an ortho, para-director.

The positions ortho to the bromo group are C-2 and C-4. The positions ortho to the -CH₂NHR group are C-2 and C-4. The position para to both is C-6. The directing effects of both groups therefore reinforce each other, strongly favoring substitution at the C-2, C-4, and C-6 positions. The meta-positions (C-5) are strongly disfavored.

Substitution at C-2 and C-4: These positions are activated by both substituents. Steric hindrance from the bulky -CH₂NH(CH₂)₂CH₃ group might slightly disfavor the C-2 position compared to the C-4 position.

Substitution at C-6: This position is para to the -CH₂NHR group and ortho to the bromine. It is electronically activated, but substitution may be sterically hindered by the adjacent side chain.

Therefore, nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield a mixture of 2-, 4-, and 6-substituted isomers, with the 4- and 6-isomers likely predominating over the more sterically hindered 2-isomer. nih.govresearchgate.net

| Reaction | Reagents | Predicted Major Products (Regioisomers) | Predicted Minor Products (Regioisomers) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 6-Nitro- derivatives | 2-Nitro- derivative |

| Bromination | Br₂, FeBr₃ | 2,5-Dibromo- and 4,5-Dibromo- derivatives | 2,3-Dibromo- derivative |

Friedel-Crafts Alkylation/Acylation Potential and Limitations

The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, traditionally involves the alkylation or acylation of an aromatic ring using an alkyl or acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov However, the structure of N-(3-Bromobenzyl)-1-propanamine hydrochloride imposes significant limitations on its potential to undergo this class of reaction.

The primary obstacle is the presence of the propanamine side chain. The nitrogen atom of the amine is a Lewis base and will readily coordinate with the Lewis acid catalyst. This interaction forms a stable complex, effectively sequestering the catalyst and preventing it from activating the alkyl or acyl halide, thereby inhibiting the reaction.

Furthermore, even if the reaction could proceed, the amine group, particularly in its protonated hydrochloride form, acts as a strong deactivating group. It withdraws electron density from the benzene ring through the inductive effect, making the ring significantly less nucleophilic and thus less susceptible to attack by the electrophilic carbocation or acylium ion intermediate generated during the Friedel-Crafts process. This deactivation effect would necessitate harsh reaction conditions that could lead to undesired side reactions or decomposition of the starting material.

Due to these fundamental electronic and mechanistic constraints, this compound is generally considered an unsuitable substrate for Friedel-Crafts alkylation or acylation reactions under standard conditions.

Cross-Coupling Reactions at the Aryl Bromide Site

The aryl bromide moiety is the most synthetically versatile site on the this compound molecule for carbon-carbon and carbon-heteroatom bond formation. This is achieved primarily through palladium-catalyzed cross-coupling reactions, which have revolutionized modern organic synthesis. wikipedia.orgrsc.org

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. rsc.orgsemanticscholar.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov For N-(3-Bromobenzyl)-1-propanamine, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the benzyl (B1604629) ring.

The general reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl bromide to the palladium catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. semanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of N-(3-Bromobenzyl)-1-propanamine

| Boronic Acid Partner | Catalyst System | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | N-{[1,1'-Biphenyl]-3-ylmethyl}-1-propanamine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | N-{[4'-Methoxy-1,1'-biphenyl]-3-ylmethyl}-1-propanamine |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | N-{[3-(Pyridin-3-yl)benzyl]}-1-propanamine |

| Methylboronic acid | CataCXium A Pd G3 | Cs₂CO₃ | Toluene | N-(3-Methylbenzyl)-1-propanamine |

Note: The amine may require protection or the use of specific ligands to prevent catalyst inhibition, depending on the precise reaction conditions.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is indispensable for synthesizing arylalkynes and conjugated enynes. It typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org This methodology allows for the direct introduction of an alkyne functional group onto the benzyl ring of N-(3-Bromobenzyl)-1-propanamine, providing a valuable handle for further transformations, such as click chemistry.

The catalytic cycle involves the palladium-catalyzed activation of the aryl bromide and a copper-catalyzed formation of a copper(I) acetylide, which then participates in a transmetalation step with the palladium intermediate. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. ucsb.edu

Table 2: Representative Conditions for Sonogashira Coupling of N-(3-Bromobenzyl)-1-propanamine

| Terminal Alkyne Partner | Catalyst System | Base | Solvent | Expected Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | N-{[3-(Phenylethynyl)benzyl]}-1-propanamine |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | N-{[3-((Trimethylsilyl)ethynyl)benzyl]}-1-propanamine |

| 1-Heptyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | N-{[3-(Hept-1-yn-1-yl)benzyl]}-1-propanamine |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | DMF | 3-(3-((Propylamino)methyl)phenyl)prop-2-yn-1-ol |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (like an aryl bromide) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. wikipedia.org Applying the Heck reaction to N-(3-Bromobenzyl)-1-propanamine enables the introduction of a vinyl group at the 3-position of the aromatic ring.

The mechanism involves oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a hydridopalladium complex, which is then converted back to the active palladium(0) catalyst by a base. libretexts.org

Table 3: Representative Conditions for Heck Reaction of N-(3-Bromobenzyl)-1-propanamine

| Alkene Partner | Catalyst System | Base | Solvent | Expected Product |

| Styrene | Pd(OAc)₂ | Triethylamine | Acetonitrile (B52724) | (E)-N-{[3-(2-Phenylvinyl)benzyl]}-1-propanamine |

| Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | (E)-Methyl 3-(3-((propylamino)methyl)phenyl)acrylate |

| n-Butyl acrylate | Pd(PPh₃)₄ | NaOAc | DMA | (E)-n-Butyl 3-(3-((propylamino)methyl)phenyl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | NaHCO₃ | NMP | N-{[3-(Oct-1-en-2-yl)benzyl]}-1-propanamine (and isomers) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction is a powerful tool for constructing arylamines from a wide range of amine coupling partners, including primary and secondary amines, anilines, and heterocycles. acsgcipr.orgorganic-chemistry.org For N-(3-Bromobenzyl)-1-propanamine, this reaction would create a diaminophenyl structure by introducing a new nitrogen-based substituent at the aryl bromide site.

This transformation requires specialized, sterically hindered phosphine (B1218219) ligands (e.g., XPhos, RuPhos, BrettPhos) to facilitate the crucial reductive elimination step that forms the C-N bond. acsgcipr.org The choice of base, often a strong one like sodium tert-butoxide, is also critical for the reaction's success. nih.gov

Table 4: Representative Conditions for Buchwald-Hartwig Amination of N-(3-Bromobenzyl)-1-propanamine

| Amine Partner | Catalyst System | Base | Solvent | Expected Product |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-Propyl-1-(3-(4-morpholinyl)phenyl)methanamine |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | N¹-Phenyl-N³-propylbenzene-1,3-dimethanamine structure's analogue |

| Pyrrolidine | Pd-PEPPSI-IPr | K₃PO₄ | t-Amyl alcohol | N-Propyl-1-(3-(1-pyrrolidinyl)phenyl)methanamine |

| Benzophenone imine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | N-{[3-(Amino)benzyl]}-1-propanamine (after hydrolysis) |

Note: The reaction couples a new amine at the aryl bromide position, distinct from the existing propanamine side chain.

Derivatization Strategies for Functional Group Modification

The secondary amine of this compound is a key site for functional group modification through various derivatization strategies. These modifications can alter the compound's physicochemical properties, such as its polarity, basicity, and hydrogen bonding capability. Such derivatization is often employed to create analogues for structure-activity relationship (SAR) studies. scispace.com

Common derivatization reactions for secondary amines include:

N-Acylation: Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base yields an amide. This transformation converts the basic amine into a neutral amide group.

N-Sulfonylation: Reaction with a sulfonyl chloride, typically in the presence of a base like pyridine, produces a sulfonamide. Sulfonamides are generally stable and can act as hydrogen bond donors.

N-Alkylation: Introduction of an additional alkyl group can be achieved by reacting the amine with an alkyl halide. This converts the secondary amine into a tertiary amine, increasing its steric bulk and altering its basicity. Reductive amination with an aldehyde or ketone is another common method for N-alkylation.

N-Arylation: While more challenging, direct N-arylation can be achieved using methods analogous to the Buchwald-Hartwig amination, coupling the secondary amine with a different aryl halide to form a tertiary arylamine.

Table 5: Summary of Derivatization Reactions for the Amine Moiety

| Reaction Type | Reagent Example | Product Functional Group | General Conditions |

| N-Acylation | Acetyl chloride | Amide | Base (e.g., Triethylamine), CH₂Cl₂ |

| N-Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Pyridine or other base, 0 °C to RT |

| N-Alkylation | Methyl iodide | Tertiary Amine | Base (e.g., K₂CO₃), Acetonitrile |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Tertiary Amine (N-isopropyl) | Dichloroethane, Acetic acid |

Synthesis of Tertiary Amine and Quaternary Ammonium Salt Derivatives

The secondary amine functionality of N-(3-Bromobenzyl)-1-propanamine is a key site for synthetic elaboration, allowing for the straightforward synthesis of tertiary amines and, subsequently, quaternary ammonium salts. These reactions typically proceed via nucleophilic substitution pathways.

Tertiary Amine Synthesis: The free base form of N-(3-Bromobenzyl)-1-propanamine, obtained by neutralization of the hydrochloride salt, can be converted to a tertiary amine through N-alkylation. This is typically achieved by reacting the secondary amine with an alkyl halide (e.g., iodomethane, ethyl bromide) in the presence of a non-nucleophilic base to scavenge the hydrogen halide byproduct. The reaction follows an SN2 mechanism, where the lone pair of the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Quaternary Ammonium Salt Synthesis: Quaternary ammonium salts (QAS) are characterized by a positively charged nitrogen atom bonded to four organic groups. mdpi.com They can be synthesized from the parent secondary amine in a two-step process or directly from a tertiary amine precursor. The synthesis involves the reaction of a tertiary amine with a suitable quaternizing agent, such as a benzyl halide or an alkyl halide. google.comgoogleapis.com This reaction, known as the Menshutkin reaction, also proceeds via an SN2 mechanism. The choice of solvent can significantly impact the reaction rate, with polar solvents generally accelerating the process. googleapis.com For instance, carrying out the quaternization of a tertiary amine with a benzyl halide in water or a water-containing organic solvent has been shown to remarkably shorten the reaction time and increase the conversion rate. google.comgoogleapis.com

The table below outlines representative synthetic routes to tertiary amine and quaternary ammonium salt derivatives starting from N-(3-Bromobenzyl)-1-propanamine.

| Starting Material | Reagent(s) | Product Type | Example Product Name | Typical Conditions |

| N-(3-Bromobenzyl)-1-propanamine | 1. NaOH2. CH₃I | Tertiary Amine | N-(3-Bromobenzyl)-N-methyl-1-propanamine | Aprotic solvent (e.g., THF, CH₃CN), Room Temp. |

| N-(3-Bromobenzyl)-1-propanamine | 1. NaOH2. CH₃CH₂Br, K₂CO₃ | Tertiary Amine | N-(3-Bromobenzyl)-N-ethyl-1-propanamine | DMF, 60-80°C |

| N-(3-Bromobenzyl)-N-methyl-1-propanamine | CH₃I | Quaternary Salt | N-(3-Bromobenzyl)-N,N-dimethyl-1-propanaminium iodide | CH₃CN, Reflux |

| N-(3-Bromobenzyl)-N-ethyl-1-propanamine | Benzyl chloride | Quaternary Salt | N-Benzyl-N-(3-bromobenzyl)-N-ethyl-1-propanaminium chloride | Water/Methanol (B129727), 70°C |

Formation of Iminium and Enamine Intermediates

The reaction of secondary amines, such as N-(3-Bromobenzyl)-1-propanamine, with aldehydes or ketones leads to the formation of enamines. masterorganicchemistry.comlibretexts.org This transformation is a condensation reaction that proceeds through a key iminium ion intermediate and requires acid catalysis. masterorganicchemistry.comwikipedia.org

The mechanism for enamine formation involves several reversible steps: masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The secondary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone to form a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate.

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the adjacent nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized, positively charged iminium ion . masterorganicchemistry.com

Deprotonation: A base (often the solvent or the amine itself) removes a proton from the α-carbon (the carbon adjacent to the C=N bond), leading to the formation of the neutral enamine and regeneration of the acid catalyst. libretexts.org

Mechanistic Investigations of Key Transformations

Elucidating the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves a combination of kinetic studies, computational modeling, and isotopic labeling experiments.

Kinetic Studies of Reaction Pathways and Rate Determining Steps

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the reaction order and the identification of the rate-determining step.

For the synthesis of tertiary amines and quaternary ammonium salts via SN2 N-alkylation, the reaction rate is expected to be dependent on the concentrations of both the amine and the alkyl halide.

Rate = k[Amine][Alkyl Halide]

A hypothetical kinetic study could involve monitoring the disappearance of the amine reactant or the appearance of the product over time using techniques like HPLC or NMR spectroscopy under various initial concentrations. The rate-determining step is the bimolecular nucleophilic attack itself. The reaction rate would be influenced by factors such as solvent polarity (favoring polar aprotic solvents), the steric hindrance of the amine and alkyl halide, and the nature of the leaving group on the alkyl halide (I > Br > Cl).

The table below summarizes expected kinetic parameters for key reactions.

| Reaction | Expected Rate Law | Likely Rate-Determining Step | Influencing Factors |

| N-Alkylation (SN2) | Rate = k[Amine][RX] | Bimolecular nucleophilic attack | Solvent polarity, Steric hindrance, Leaving group ability |

| Enamine Formation | Complex, pH-dependent | Dehydration of carbinolamine (neutral pH) | pH, Removal of water, Steric hindrance around carbonyl |